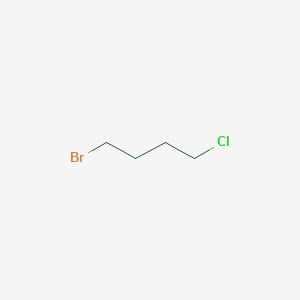

1-Bromo-4-chlorobutane

描述

Contextualization within Halogenated Alkanes and Organic Synthesis

Halogenated alkanes are hydrocarbons in which one or more hydrogen atoms have been replaced by halogen atoms. 1-Bromo-4-chlorobutane, with the chemical formula C₄H₈BrCl, is a distinct example, containing both a bromine and a chlorine atom attached to a four-carbon chain. ontosight.aiontosight.ai This structural feature places it in a special category of disubstituted haloalkanes, which are of great interest in synthetic organic chemistry. guidechem.com These compounds are valued for their ability to participate in a variety of chemical transformations, serving as versatile platforms for constructing intricate molecular architectures. guidechem.com

The primary significance of this compound in organic synthesis lies in its role as a bifunctional building block. guidechem.com The presence of two different halogen atoms at the terminal positions of the butane (B89635) chain allows for selective chemical reactions. guidechem.com This bifunctionality is crucial for the synthesis of complex molecules where a stepwise introduction of different functional groups is required. guidechem.com Researchers can exploit the differential reactivity of the carbon-bromine and carbon-chlorine bonds to control the outcome of a synthetic sequence. This makes it an invaluable tool for creating specialized polymers and materials with unique properties, and it is frequently used in the pharmaceutical and agrochemical industries. Its utility extends to the synthesis of cyclic compounds, where the two halogen atoms can react intramolecularly to form a ring structure. guidechem.com

The synthesis of this compound has been approached through various methods over time, reflecting the evolution of synthetic organic chemistry. One of the established methods involves the ring-opening of tetrahydrofuran (B95107). A historical patent describes a process where this compound is prepared by the addition of bromine to a mixture of phosphorus and δ-chlorobutanol, with the latter being obtainable from the reaction of gaseous hydrochloric acid with boiling tetrahydrofuran. google.com

Other common synthetic routes include the selective halogenation of butane derivatives. For instance, it can be synthesized through the reaction of 1,4-dibromobutane (B41627) with chlorine gas or via the bromination of 1-chlorobutane (B31608). ontosight.aiontosight.ai Another documented laboratory preparation involves the reaction of 1,4-dichlorobutane (B89584) with 1,4-dibromobutane in the presence of tetrabutylammonium (B224687) bromide in dimethylformamide (DMF) at 100°C. chemicalbook.com These methods provide access to this versatile reagent, enabling its widespread use in research and development.

Rationale for Comprehensive Research on this compound

The continued interest and comprehensive research into this compound are driven by its unique chemical properties and its proven track record as a crucial synthetic intermediate. pubcompare.ai Its dual reactivity and its role in building complex molecular frameworks are central to its importance in modern organic chemistry. guidechem.com

The distinct reactivity of the bromine and chlorine atoms in this compound is a key focus of research. guidechem.com The carbon-bromine bond is generally more reactive towards nucleophilic substitution than the carbon-chlorine bond because bromide is a better leaving group than chloride. This difference in reactivity allows for selective functionalization at the bromine-bearing carbon while leaving the chlorine atom intact for subsequent transformations.

This selective reactivity is highly advantageous in multi-step syntheses, providing chemists with a strategic handle to introduce different functionalities in a controlled manner. guidechem.com For example, a nucleophile can selectively displace the bromide, and the resulting product, still containing the chloro group, can then be subjected to a second reaction at that position. This chemoselectivity minimizes the need for protecting groups and often leads to more efficient synthetic pathways.

This compound serves as a pivotal intermediate in the synthesis of a wide array of complex and valuable molecules. ontosight.aiguidechem.comontosight.ai Its applications span the production of pharmaceuticals, agrochemicals, polymers, dyes, and pigments. ontosight.ai In medicinal chemistry, it is used to introduce the four-carbon chain into larger molecules, which can be crucial for biological activity. For instance, it has been used as a reagent in the synthesis of novel spirohydantoin derivatives being investigated as potential multireceptor-active antipsychotic and antidepressant agents. chemicalbook.com

The compound's role as an intermediate is also prominent in material science, where it is employed in the preparation of specialized polymers. ontosight.ai The ability to introduce a reactive handle at both ends of the butyl chain allows for the creation of polymers with specific properties. Furthermore, its utility in alkylation reactions and nucleophilic substitutions makes it a staple in advanced organic chemistry research for creating specialized chemical intermediates. pubcompare.ai

Compound Data

| Property | Value | Source(s) |

| Chemical Formula | C₄H₈BrCl | ontosight.aiontosight.ai |

| Molecular Weight | 171.46 g/mol | biosynth.comaxios-research.com |

| Appearance | Colorless to pale yellow liquid | guidechem.comfishersci.com |

| Boiling Point | 167-170 °C | ontosight.aiontosight.ai |

| 80-82 °C @ 30 mmHg | fishersci.com | |

| Density | ~1.4 g/cm³ | ontosight.aiontosight.ai |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether | ontosight.aiguidechem.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-chlorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrCl/c5-3-1-2-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDSRGCVYOEDFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049350 | |

| Record name | 1-Bromo-4-chlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6940-78-9 | |

| Record name | 1-Bromo-4-chlorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6940-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-chlorobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-chlorobutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1-bromo-4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-4-chlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-chlorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-4-CHLOROBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WY7Z6MQN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 1 Bromo 4 Chlorobutane

Established Synthetic Routes to 1-Bromo-4-chlorobutane

Established methodologies for the preparation of this compound focus on the controlled introduction of bromine and chlorine atoms at the terminal positions of a four-carbon chain. The choice of starting material and reagents dictates the specific conditions and strategic approach required for a successful synthesis.

Synthesis from 1,4-Dichlorobutane (B89584) via Nucleophilic Substitution with Sodium Bromide

The synthesis of this compound from 1,4-dichlorobutane is a classic example of a halide exchange, often categorized as a Finkelstein reaction. wikipedia.org This SN2 (substitution nucleophilic bimolecular) reaction involves the displacement of a chloride ion by a bromide ion. byjus.com The key to this synthesis is achieving selective monosubstitution, as the product, this compound, can potentially react further to form 1,4-dibromobutane (B41627).

The reaction proceeds by attacking the primary alkyl chloride with a bromide nucleophile, typically from a salt like sodium bromide (NaBr). The reaction is driven to favor the product by carefully selecting the solvent and controlling reaction conditions. wikipedia.orgbyjus.com

Solvent Considerations (e.g., Acetone)

| Salt | Solubility in Acetone (B3395972) | Role in Reaction |

| Sodium Bromide (NaBr) | Sparingly soluble | Provides the bromide nucleophile |

| Sodium Chloride (NaCl) | Insoluble/Very low solubility | Precipitates, driving the reaction forward |

Temperature and Reaction Rate Optimization

The rate of the SN2 reaction is dependent on both the concentration of the reactants and the temperature. Generally, increasing the temperature increases the reaction rate. For the Finkelstein reaction, the mixture is typically heated under reflux to ensure a sufficient reaction rate. chemistry-online.com A study on the kinetics of the Finkelstein reaction between 1-bromobutane (B133212) and sodium iodide in acetone demonstrated a clear temperature dependence, with the rate constant increasing significantly as the temperature was raised from 20 °C to 40 °C. researchgate.net

However, optimizing the temperature and reaction time is crucial to maximize the yield of the monosubstituted product, this compound, while minimizing the formation of the disubstituted byproduct, 1,4-dibromobutane. A prolonged reaction time or excessively high temperature could facilitate a second substitution on the newly formed product. Monitoring the reaction progress using techniques like gas chromatography (GC) is essential to determine the optimal point to terminate the reaction.

Purification Techniques (Distillation, Extraction)

Once the reaction is complete, a multi-step workup and purification process is required to isolate the pure this compound. The first step typically involves filtering the reaction mixture to remove the precipitated sodium chloride. chemistry-online.com

The filtrate, which contains the product, unreacted starting material, and any byproducts dissolved in acetone, is then processed. The acetone is often removed by distillation. chemistry-online.com The remaining residue is then subjected to an aqueous workup. This involves adding water and extracting the organic components with a suitable solvent like diethyl ether. chemistry-online.com The organic layer is then washed sequentially with water and sometimes a reducing agent solution (e.g., sodium bisulfite) to remove any traces of free halogens. chemistry-online.com

The final and most critical purification step is fractional distillation under reduced pressure. chemistry-online.com This technique separates the components based on their boiling points. Distillation effectively separates the desired this compound from the lower-boiling 1,4-dichlorobutane and the higher-boiling 1,4-dibromobutane, yielding the purified product. google.com

Synthesis from 1,4-Butanediol (B3395766)

An alternative and common route to this compound begins with 1,4-butanediol. This pathway involves the sequential or stepwise conversion of the two hydroxyl (-OH) groups into chloro and bromo functionalities. This approach requires careful control of reagents to achieve the desired heterosubstitution.

Halogenation with Thionyl Chloride and Hydrobromic Acid

This method can be conceptualized as a two-step process. First, one of the hydroxyl groups of 1,4-butanediol is selectively converted to a chloride, forming the intermediate 4-chloro-1-butanol (B43188). Subsequently, the remaining hydroxyl group is converted to a bromide.

In the first step, thionyl chloride (SOCl₂) is an effective reagent for converting a primary alcohol to an alkyl chloride. The reaction of 1,4-butanediol with SOCl₂ can be controlled to favor the formation of 4-chloro-1-butanol.

Catalytic Mechanisms in Halogenation

The synthesis of this compound often involves the conversion of an alcohol functional group into a halide. The mechanisms of these transformations are dependent on the substrate and the reagents used. masterorganicchemistry.com

When converting primary alcohols, such as the 4-chloro-1-butanol intermediate, to alkyl bromides using hydrobromic acid (HBr), the reaction typically proceeds through an S(_N)2 mechanism. chemistrysteps.comyoutube.com The process is acid-catalyzed; the first step involves the protonation of the alcohol's hydroxyl group by the acid to form an oxonium ion. masterorganicchemistry.comlibretexts.org This protonation converts the poor leaving group (OH⁻) into a good leaving group (H₂O). libretexts.orgyoutube.com Subsequently, the bromide ion (Br⁻), a strong nucleophile, attacks the carbon atom bearing the leaving group in a single, concerted step, displacing the water molecule and forming the alkyl bromide. chemistrysteps.comyoutube.com

Alternatively, when using reagents like phosphorus tribromide (PBr₃), which can be generated in situ from red phosphorus and bromine, the mechanism also follows an S(_N)2 pathway for primary and secondary alcohols. byjus.comcommonorganicchemistry.com The electrophilic phosphorus atom in PBr₃ is attacked by the oxygen atom of the alcohol. byjus.com This activates the oxygen, turning it into a good leaving group. A subsequent backside attack by a bromide ion on the adjacent carbon atom leads to the displacement of the activated hydroxyl group and inversion of stereochemistry, if the carbon is chiral. byjus.comcommonorganicchemistry.com

The initial step in several synthetic routes involves the acid-catalyzed ring-opening of tetrahydrofuran (B95107) (THF). This reaction can be initiated by Brønsted acids like HCl or various Lewis acids. researchgate.netnih.gov The mechanism begins with the protonation of the ether oxygen, which activates the ring. The chloride ion then acts as a nucleophile, attacking one of the alpha-carbons and leading to the cleavage of a C-O bond to form the open-chain 4-chloro-1-butanol. researchgate.netgoogle.com

Synthesis from 1,4-Dibromobutane with Chlorine Gas

The direct synthesis of this compound from 1,4-dibromobutane through a reaction with chlorine gas is not a commonly documented method in scientific literature. Such a reaction would likely proceed via a free-radical mechanism, which typically lacks selectivity and would result in a mixture of chlorinated products, including di- and poly-chlorinated butanes, making it an inefficient route for the desired compound.

A more chemically feasible approach for this type of conversion is a halogen exchange reaction, often referred to as a Finkelstein reaction. wikipedia.org In a relevant example, this compound was prepared from 1,4-dichlorobutane and 1,4-dibromobutane in dimethylformamide (DMF) with tetrabutylammonium (B224687) bromide as a catalyst. chemicalbook.com While not a reaction with chlorine gas, this demonstrates the principle of halogen exchange. Theoretically, reacting 1,4-dibromobutane with a chloride salt in a suitable solvent could favor the formation of this compound by manipulating equilibrium conditions, such as the precipitation of a bromide salt. wikipedia.org

Bromination of 1-Chlorobutane (B31608)

The synthesis of this compound via the direct bromination of 1-chlorobutane would proceed through a free-radical halogenation mechanism. upenn.edu This reaction is generally initiated by heat or UV light and involves the formation of a highly reactive bromine radical. This radical can then abstract a hydrogen atom from the 1-chlorobutane molecule, creating a carbon radical. upenn.edu

However, this method presents significant challenges regarding selectivity. The 1-chlorobutane molecule has hydrogen atoms on four different carbon atoms, and abstraction can occur at any of these positions. While radical bromination is known to be more selective than chlorination, generally favoring the abstraction of a hydrogen from the most substituted carbon, it would still produce a mixture of isomers. chemistrysteps.commasterorganicchemistry.com The presence of the electron-withdrawing chlorine atom deactivates nearby hydrogen atoms, particularly at the C1 position, making them less susceptible to radical attack. upenn.edu Consequently, the reaction would yield a mixture of this compound, 1-bromo-3-chlorobutane, 1-bromo-2-chlorobutane, and 1-bromo-1-chlorobutane, requiring complex separation procedures. One patent describes a related process where n-bromobutane is treated with sulphuryl chloride (SO₂Cl₂) to yield this compound with a 35% yield, which highlights the low efficiency of such free-radical approaches. google.comgoogle.com

| Reactant | Halogenating Agent | Key Challenge | Expected Products |

|---|---|---|---|

| 1-Chlorobutane | Bromine (Br₂) | Low regioselectivity | Mixture of bromochlorobutane isomers |

Synthesis from Tetrahydrofuran (THF) and Hydrochloric Acid followed by Bromination

A prevalent and efficient industrial method for producing this compound begins with the ring-opening of tetrahydrofuran (THF) using hydrochloric acid. This reaction cleaves the ether linkage to form the intermediate compound, 4-chloro-1-butanol. google.comprepchem.com The crude 4-chloro-1-butanol is then subjected to a subsequent bromination step to replace the hydroxyl group with a bromine atom, yielding the final product. google.com

Reaction with Red Phosphorus and Dry Bromine

One established method for the bromination of the 4-chloro-1-butanol intermediate involves treating it with red phosphorus and dry bromine. google.comgoogle.com In this process, phosphorus tribromide (PBr₃) is generated in situ from the reaction between red phosphorus and bromine. libretexts.orgchemguide.co.uk The PBr₃ then reacts with the 4-chloro-1-butanol. The reaction is typically performed at low temperatures, between 0°C and -10°C, by adding bromine to a mixture of the alcohol and phosphorus. google.com This method has been reported to produce this compound with a yield of approximately 62% with respect to the initial THF. google.comgoogle.com

| Step | Reagents | Intermediate/Product | Typical Conditions | Reported Yield |

|---|---|---|---|---|

| 1 | Tetrahydrofuran (THF), Hydrochloric Acid (HCl) | 4-Chloro-1-butanol | Boiling THF, Gaseous HCl | - |

| 2 | 4-Chloro-1-butanol, Red Phosphorus, Bromine | This compound | 0°C to -10°C | ~62% (from THF) |

Reaction with Gaseous Hydrobromic Acid

An alternative to using phosphorus and bromine is the reaction of 4-chloro-1-butanol with dry, gaseous hydrobromic acid (HBr). google.comgoogle.com This process avoids the use of elemental phosphorus and bromine. google.com The pre-distilled 4-chloro-1-butanol is treated with gaseous HBr, often in the presence of a solvent that forms an azeotrope with the water produced during the reaction, which helps to drive the reaction to completion. google.com This method has been reported to achieve a yield of approximately 70%. google.comgoogle.com More recent process improvements, which involve directly injecting HBr gas into the crude reaction mixture from the THF ring-opening step, have reported crude molar yields as high as 94.5% with respect to 4-chloro-1-butanol. google.com

Reaction with SBr₆

The bromination of 4-chloro-1-butanol can also be accomplished using a reagent prepared from sulfur and bromine. googleapis.com While some patents refer to this reagent as SBr₆, this is likely a typographical error or a generic representation, as SBr₆ is not a stable, common chemical reagent. google.comgoogle.com The process involves reacting 4-chloro-1-butanol with a sulfur bromide species formed in situ. When unpurified 4-chloro-1-butanol (from the THF and HCl reaction) is used, the yield of this compound is approximately 70%. google.comgoogle.comgoogleapis.com This method provides an alternative to those using phosphorus or gaseous HBr.

Synthesis from Benzyloxyacetic Acid and 1-Bromo-3-chloropropane (B140262)

One documented synthetic pathway involves the reaction of benzyloxyacetic acid with 1-bromo-3-chloropropane. chemicalbook.com The process is carried out in a multi-step sequence under specific temperature conditions.

The reaction begins by preparing a solution of diisopropylamine (B44863) in tetrahydrofuran (THF), which is then cooled to -30°C. To this solution, n-butyllithium in hexane (B92381) is added dropwise. Subsequently, a solution of benzyloxyacetic acid in THF is introduced at a lower temperature of -70°C. After a period of stirring, 1-bromo-3-chloropropane is added to the reaction mixture. The temperature is maintained at -70°C for 30 minutes before being allowed to warm to room temperature, where it is stirred for an additional two hours. chemicalbook.com

The workup procedure involves quenching the reaction with ice-cooled water and washing with ethyl acetate. The aqueous layer is then acidified, extracted again with ethyl acetate, and the combined organic layers are washed and dried. The final product is isolated and purified using silica (B1680970) gel column chromatography. chemicalbook.com This specific procedure is reported to yield the final product as a colorless oil. chemicalbook.com

Table 1: Reaction Conditions for Synthesis from Benzyloxyacetic Acid

| Parameter | Condition |

|---|---|

| Primary Reactants | Benzyloxyacetic Acid, 1-Bromo-3-chloropropane |

| Reagents | Diisopropylamine, n-Butyllithium |

| Solvent | Tetrahydrofuran (THF), Hexane |

| Initial Temperature | -30°C to -70°C |

| Reaction Time | 2.5 hours post-reactant addition |

| Purification Method | Silica Gel Column Chromatography |

Advanced Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry emphasizes not only the efficiency and yield of a reaction but also its environmental impact. Advanced approaches, such as continuous-flow synthesis, and the application of green chemistry metrics are pivotal in developing more sustainable chemical processes.

Continuous-Flow Gas Phase Synthesis

Continuous-flow synthesis represents an advanced methodology that offers significant advantages over traditional batch processing, including improved heat transfer, safety, and scalability. A notable example is the gas-phase synthesis of haloalkanes, such as 1-chlorobutane and 1-bromobutane, from 1-butanol (B46404) using a plug-flow catalytic reactor. rsc.orgresearchgate.net This process is conducted at elevated temperatures (130–170 °C) and atmospheric pressure. rsc.org A key benefit of this approach is the high selectivity of the reaction, which minimizes the formation of undesirable byproducts like transposition products. rsc.org

The success of the continuous-flow gas-phase synthesis of haloalkanes relies heavily on the catalyst used. A silica-supported quaternary phosphonium (B103445) salt, specifically tetrabutylphosphonium (B1682233) bromide (n-Bu₄P⁺Br⁻), has been shown to be highly effective. rsc.orgresearchgate.net The catalyst is prepared by supporting the phosphonium salt, at concentrations of 5 or 15 wt%, on silica gel. rsc.org In the reactor, the catalyst forms a molten phase on the silica support, which is crucial for facilitating the reaction and ensuring high selectivity. rsc.org

The underlying chemical transformation in this continuous-flow system is an Sₙ2 nucleophilic substitution mechanism. rsc.org In this concerted, single-step process, the nucleophile (a halide ion, Cl⁻ or Br⁻) attacks the carbon atom bonded to the alcohol's hydroxyl group from the opposite side (a "backside attack"). rsc.orgmasterorganicchemistry.com This attack leads to the simultaneous formation of a new carbon-halogen bond and the breaking of the carbon-oxygen bond, with water acting as the leaving group. masterorganicchemistry.com The presence of the onium salt catalyst is instrumental in promoting this Sₙ2 pathway. rsc.org

Green Chemistry Metrics and Hazard Assessments in Synthesis

A core component of green chemistry is the quantitative assessment of a synthesis's environmental performance and inherent hazards. Green chemistry metrics provide the tools for this evaluation, while hazard assessments ensure that the risks associated with the chemicals used are understood and managed. nih.govwiley-vch.de For this compound, a hazard assessment reveals several risks as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). nih.govsigmaaldrich.com

Table 2: GHS Hazard Statements for this compound

| Code | Hazard Statement |

|---|---|

| H226 | Flammable liquid and vapor. nih.govsigmaaldrich.com |

| H302 | Harmful if swallowed. nih.govsigmaaldrich.com |

| H315 | Causes skin irritation. nih.gov |

| H319 | Causes serious eye irritation. nih.gov |

| H335 | May cause respiratory irritation. nih.gov |

Atom economy is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. kccollege.ac.in Unlike reaction yield, which measures the efficiency of a specific experimental run, atom economy evaluates the theoretical efficiency of the reaction pathway itself, assuming a 100% yield. semanticscholar.org

A common synthesis of this compound involves the reaction of 4-chloro-1-butanol with hydrobromic acid: google.com

Cl(CH₂)₄OH + HBr → Cl(CH₂)₄Br + H₂O

The atom economy for this reaction can be calculated as follows:

Molecular Weight of this compound (C₄H₈BrCl): 171.46 g/mol

Molecular Weight of 4-chloro-1-butanol (C₄H₉ClO): 108.57 g/mol

Molecular Weight of Hydrobromic Acid (HBr): 80.91 g/mol

Calculation: % Atom Economy = [MW of C₄H₈BrCl / (MW of C₄H₉ClO + MW of HBr)] x 100 % Atom Economy = [171.46 / (108.57 + 80.91)] x 100 % Atom Economy = [171.46 / 189.48] x 100 ≈ 90.49%

This calculation shows that, theoretically, 90.49% of the mass of the atoms in the reactants is incorporated into the desired this compound product. The remaining 9.51% is converted into the water byproduct. This high atom economy indicates an efficient reaction in terms of incorporating reactant atoms into the final product. kccollege.ac.in

Safer Solvents and Auxiliary Substances

The principle of using safer solvents and auxiliaries advocates for minimizing or eliminating the use of hazardous substances like volatile organic solvents. bdu.ac.in Traditional syntheses of this compound often employ solvents that are effective for the reactions but pose environmental or health risks.

The green chemistry approach seeks to replace these hazardous solvents with more benign alternatives. nih.gov Ideal green solvents are non-toxic, readily available, and have minimal environmental impact. nih.gov Options include water, supercritical fluids (like CO2), and ionic liquids. For the nucleophilic substitution reactions typical in this compound synthesis, the polarity of the solvent is crucial. cbseacademic.nic.in While highly polar, non-aqueous solvents are traditionally favored, research into "on-water" reactions, where insoluble reactants react on the surface of water, represents a significant shift in solvent strategy. nih.gov Furthermore, developing solvent-free reaction conditions is a primary goal, eliminating solvent waste entirely.

The following table compares conventional solvents used in this compound synthesis with potential greener alternatives, based on green chemistry principles.

Table 1: Comparison of Conventional and Greener Solvents

| Solvent Category | Example(s) | Use in this compound Synthesis | Green Chemistry Considerations |

|---|---|---|---|

| Conventional | Tetrahydrofuran (THF), Hexane, Dimethylformamide (DMF) | Used in nucleophilic substitution and ring-opening reactions. chemicalbook.comgoogle.com | Flammable, potential peroxide formation (THF), neurotoxic (hexane), reproductive hazard (DMF). |

| Greener Alternatives | Water | Potential for "on-water" synthesis or biphasic systems. nih.gov | Non-toxic, non-flammable, abundant, and environmentally benign. nih.gov |

| Supercritical CO2 | Could replace volatile organic compounds in certain reaction steps. bdu.ac.in | Non-toxic, non-flammable, readily available, and allows for easy product separation. | |

| Ionic Liquids | Can be designed as recyclable catalysts and solvents. bdu.ac.in | Low volatility, but toxicity and biodegradability must be carefully evaluated for each specific ionic liquid. |

Energy Efficiency in Synthetic Processes

A core principle of green chemistry is to design processes with high energy efficiency, recognizing the environmental and economic impacts of energy consumption. acs.org Synthetic reactions should ideally be conducted at ambient temperature and pressure.

Detailed Research Findings: Various synthetic routes to this compound exhibit a wide range of energy requirements. A method described in a British patent involves treating tetrahydrofuran (THF) with dry hydrochloric acid, with temperatures reaching approximately 100°C. google.com Another process heats THF and aqueous HCl at 65-70°C for several hours. google.com Conversely, a different synthetic pathway requires cooling reactants to as low as -70°C. chemicalbook.com Both significant heating and cooling demand substantial energy input, increasing the carbon footprint and operational costs of the synthesis.

Improving energy efficiency can be achieved through several strategies. The use of highly efficient catalysts is paramount, as they can lower the activation energy of a reaction, allowing it to proceed under milder conditions (lower temperature and pressure) and often in shorter time frames. bdu.ac.in This not only saves energy but can also improve selectivity and reduce the formation of by-products. Process intensification, such as using continuous flow reactors instead of batch reactors, can also enhance heat and mass transfer, leading to better energy management and control. nih.gov

The following table outlines the energy considerations for different synthetic approaches to this compound.

Table 2: Energy Efficiency in Different Synthetic Routes

| Synthetic Route | Key Reactants | Temperature Conditions | Energy Efficiency Considerations |

|---|---|---|---|

| Ring-opening of THF | Tetrahydrofuran, HCl, HBr | High Temperature (65-100°C) google.com | Requires significant energy input for heating; long reaction times contribute to energy consumption. |

| Nucleophilic Substitution | Benzyloxyacetic acid, 1-bromo-3-chloropropane | Low Temperature (-70°C to room temp) chemicalbook.com | Requires substantial energy for cooling and maintaining low temperatures. |

Renewable Feedstocks in this compound Production

The twelfth principle of green chemistry encourages the use of renewable raw materials and feedstocks over depleting ones, such as those derived from petrochemicals. acs.org This is a critical aspect of creating a sustainable chemical industry.

Detailed Research Findings: The primary starting materials for the commercial synthesis of this compound, such as tetrahydrofuran (THF) and other butylene-derived compounds, are predominantly sourced from fossil fuels. bohrium.com This reliance on non-renewable resources is unsustainable in the long term.

A green chemistry approach focuses on identifying pathways to synthesize this compound or its precursors from biomass. bohrium.com Biomass, including materials derived from wood, carbohydrates (like cellulose), and oils, represents a vast and renewable carbon source. bohrium.comresearchgate.net For instance, significant research is underway to produce platform chemicals from the fermentation or chemical conversion of sugars. One such platform chemical is succinic acid, which can be chemically converted to 1,4-butanediol, a direct precursor to THF. Similarly, levulinic acid, another biomass-derived chemical, can be a starting point for C4 and C5 chemicals. While direct, economically viable routes for synthesizing this compound from renewable feedstocks are still an emerging area of research, the foundational work on bio-based platform chemicals is paving the way. ucl.ac.uk

The following table compares the current petrochemical-based feedstock pathways with potential future pathways based on renewable resources.

Table 3: Petrochemical vs. Potential Renewable Feedstocks

| Feedstock Source | Precursor Molecule | Pathway to this compound | Sustainability Aspect |

|---|---|---|---|

| Petrochemical | Butylene / Butadiene | Oxidation/hydrogenation to produce Tetrahydrofuran (THF), followed by ring-opening and halogenation. | Based on depleting fossil fuel resources. bohrium.com |

| Renewable (Potential) | Sugars (from Cellulose/Hemicellulose) | Fermentation to succinic acid -> hydrogenation to 1,4-butanediol -> dehydration to THF -> halogenation. bohrium.com | Utilizes abundant, renewable biomass; potential for a circular carbon economy. bohrium.comresearchgate.net |

| Renewable (Potential) | Lignin | Depolymerization to aromatic compounds, followed by conversion to aliphatic chains (more complex route). bohrium.com | Valorizes a major waste component of the pulp and paper industry. bohrium.com |

Chemical Reactivity and Mechanistic Studies

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the chemical behavior of 1-bromo-4-chlorobutane. guidechem.comontosight.ai In these reactions, a nucleophile, an electron-rich species, attacks the electrophilic carbon atom bonded to a halogen, leading to the displacement of the halide ion, which acts as a leaving group.

In this compound, the carbon-bromine bond is more reactive towards nucleophilic substitution than the carbon-chlorine bond. This difference in reactivity is attributed to the fact that the bromide ion is a better leaving group than the chloride ion. The C-Br bond is weaker than the C-Cl bond, and the larger, more polarizable bromide ion can better stabilize the negative charge it acquires upon leaving. odinity.com

Several factors contribute to this reactivity difference:

Bond Strength: The C-Br bond has a lower bond dissociation energy compared to the C-Cl bond, making it easier to break.

Polarizability: Bromine is more polarizable than chlorine, meaning its electron cloud is more easily distorted. This allows for better stabilization of the partial negative charge in the transition state of the reaction.

Leaving Group Ability: Weaker bases are better leaving groups. Since HBr is a stronger acid than HCl, Br⁻ is a weaker base than Cl⁻ and therefore a better leaving group. odinity.com

This differential reactivity allows for selective substitution at the bromine-bearing carbon.

Nucleophilic substitution reactions can proceed through two primary mechanisms: Sₙ1 (substitution, nucleophilic, unimolecular) and Sₙ2 (substitution, nucleophilic, bimolecular). masterorganicchemistry.comsavemyexams.com The mechanism that predominates for this compound depends on several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. odinity.comucsb.edu

This compound is a primary alkyl halide. Primary alkyl halides typically favor the Sₙ2 mechanism because of the relatively unhindered nature of the carbon atom bearing the halogen, which allows for backside attack by the nucleophile. studymind.co.ukmasterorganicchemistry.com The Sₙ2 reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org

The Sₙ1 mechanism, on the other hand, involves a two-step process with the formation of a carbocation intermediate. masterorganicchemistry.comjove.com Primary carbocations are highly unstable, making the Sₙ1 pathway less favorable for primary alkyl halides like this compound under most conditions. savemyexams.comquizlet.com

The choice of solvent and nucleophile plays a crucial role in determining whether a substitution reaction proceeds via an Sₙ1 or Sₙ2 pathway. libretexts.org

Solvent:

Polar protic solvents , such as water and alcohols, have hydrogen atoms attached to electronegative atoms and can solvate both cations and anions effectively. libretexts.org They stabilize the carbocation intermediate in Sₙ1 reactions and can also solvate the nucleophile, which can hinder its reactivity in Sₙ2 reactions. libretexts.orglibretexts.org

Polar aprotic solvents , such as acetone (B3395972) and dimethylformamide, possess a dipole moment but lack O-H or N-H bonds. libretexts.org They are less effective at solvating anions, leaving the nucleophile more "naked" and reactive, thus favoring Sₙ2 reactions. libretexts.org For instance, the reaction between bromoethane (B45996) and potassium iodide is significantly faster in acetone than in methanol. libretexts.org

Nucleophile:

Strong nucleophiles favor the Sₙ2 mechanism because the rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. odinity.comlibretexts.org

Weak nucleophiles are more conducive to the Sₙ1 mechanism. In an Sₙ1 reaction, the rate-determining step is the formation of the carbocation, which does not involve the nucleophile. libretexts.org

The following table summarizes the general influence of solvent and nucleophile on the reaction mechanism:

| Factor | Sₙ1 Favored | Sₙ2 Favored |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, OH⁻) |

The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of the underlying mechanism.

Sₙ2 Reactions: These reactions proceed with an inversion of configuration at the chiral center. libretexts.orggacbe.ac.in The nucleophile attacks from the side opposite to the leaving group in a "backside attack," causing the other groups on the carbon to "flip" like an umbrella in the wind. masterorganicchemistry.comjove.com

Sₙ1 Reactions: These reactions typically lead to a racemic mixture of products if the reaction occurs at a chiral center. masterorganicchemistry.comjove.com The planar carbocation intermediate can be attacked by the nucleophile from either face with roughly equal probability, leading to both retention and inversion of the original stereochemistry. masterorganicchemistry.com

Since this compound is not a chiral molecule, the direct observation of these stereochemical outcomes is not possible. However, understanding these principles is crucial for predicting the outcomes of reactions involving more complex, chiral analogues.

A common example of a nucleophilic substitution reaction of this compound is its reaction with hydroxide (B78521) ions (OH⁻) to form 4-chlorobutanol. In this reaction, the more reactive C-Br bond is selectively cleaved.

The synthesis of 4-chloro-1-butanol (B43188) can also be achieved through other routes, such as the reaction of tetrahydrofuran (B95107) with hydrochloric acid. google.comgoogle.com The subsequent conversion to this compound can be accomplished using phosphorus and bromine. google.com The reverse reaction, the formation of 4-chlorobutanol from this compound, demonstrates the principle of nucleophilic substitution where the bromide is displaced by a hydroxide nucleophile.

The reaction is typically carried out in a suitable solvent that can facilitate the interaction between the ionic nucleophile and the organic substrate.

Examples of Nucleophilic Substitution Products

Formation of 4-chlorobutyronitrile (B21389) from Cyano Ions

The reaction of a halogenoalkane with sodium or potassium cyanide is a standard method for synthesizing nitriles, a reaction that extends the carbon chain by one carbon. libretexts.org When a primary alkyl halide is heated with an alcoholic solution of potassium cyanide, a nucleophilic substitution reaction occurs where the cyanide ion (CN⁻) displaces the halide. chemguide.co.uk

In the case of this compound, the greater reactivity of the C-Br bond means the cyanide ion will preferentially displace the bromide ion. This results in the formation of 5-chlorovaleronitrile, not 4-chlorobutyronitrile. The synthesis of 4-chlorobutyronitrile (ClCH₂CH₂CH₂CN) is typically achieved from a three-carbon dihalide, such as 1-bromo-3-chloropropane (B140262), by reaction with potassium cyanide. wikipedia.orgprepchem.com The reaction involving this compound proceeds as a typical Sₙ2 mechanism, where the nucleophilic cyanide ion attacks the carbon atom attached to the bromine. chemguide.co.uk

Reaction with Dimethyl Heptanol (B41253)

This compound can undergo nucleophilic substitution with alcohols to form ethers. In a reaction with dimethyl heptanol, the alcohol acts as a nucleophile. chemicalbull.com The oxygen atom of the hydroxyl group in dimethyl heptanol attacks the electrophilic carbon attached to the bromine, displacing the bromide ion to form a new ether linkage. chemicalbull.com This reaction would typically be carried out under basic conditions to deprotonate the alcohol, forming a more potent alkoxide nucleophile, in a process analogous to the Williamson ether synthesis. The primary product would be a 4-chlorobutyl ether derivative, with the less reactive chloro group remaining intact.

Alkylation of Indoles with this compound

This compound serves as an effective alkylating agent for indoles, particularly in nickel-catalyzed C-H activation reactions. rsc.orgsemanticscholar.org Studies have shown that N-(pyridin-2-yl)-1H-indole can be chemoselectively alkylated at the C-2 position with this compound, leaving the chloro group untouched. rsc.orgsemanticscholar.org This transformation yields 2-(4-chlorobutyl)-1-(pyridin-2-yl)-1H-indole in good yields. rsc.org

The reaction is typically performed under mild conditions and demonstrates high regioselectivity. researchgate.net A key finding is that the reaction proceeds via a Ni(I)/Ni(III) catalytic cycle. rsc.orgsemanticscholar.org Furthermore, this method can be extended to synthesize both symmetrical and unsymmetrical bis(indolyl)butane derivatives in a one-pot procedure by reacting multiple equivalents of indole (B1671886) with this compound. rsc.orgsemanticscholar.orgmdpi.com

| Parameter | Condition |

|---|---|

| Catalyst | (thf)₂NiBr₂ |

| Ligand | bpy (bipyridine) |

| Base | LiHMDS (Lithium bis(trimethylsilyl)amide) |

| Solvent | Toluene |

| Temperature | 60 °C |

| Product Yield | Good |

Alkylation of Nitriles (e.g., Butanenitrile, Isobutyronitrile)

The α-carbon of nitriles can be deprotonated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile that can be alkylated with alkyl halides like this compound.

In the synthesis of precursors for polycyclic compounds, butanenitrile has been successfully dialkylated, with one of the alkylating agents being this compound. mdpi.comresearchgate.net The process involves the initial alkylation of butanenitrile, followed by a second alkylation step using this compound to introduce the 4-chlorobutyl group at the α-position. mdpi.comresearchgate.net Similarly, isobutyronitrile (B166230) can be alkylated with haloalkanes using a strong base like LiHMDS to generate functionalized pentanenitriles. google.com

Synthesis of Dihydroquinolin-2(1H)-one Derivatives

This compound is a crucial reagent in the synthesis of key pharmaceutical intermediates, notably 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one and its unsaturated analog, 7-(4-chlorobutoxy)quinolin-2(1H)-one. google.comgoogle.com These compounds are precursors for antipsychotic drugs such as aripiprazole (B633) and brexpiprazole. google.com

The synthesis involves the O-alkylation of the corresponding 7-hydroxy-quinolinone derivative. The phenolic hydroxyl group is deprotonated by a base to form an alkoxide, which then undergoes nucleophilic substitution with this compound. google.com The reaction selectively occurs at the more reactive C-Br bond. Various conditions have been reported to achieve this transformation with high yields. google.comgoogle.comajrconline.org

| Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Potassium Hydroxide (KOH) | Methanol | Reflux | Not specified, but successful | google.com |

| Potassium Carbonate (K₂CO₃) | DMF or Acetone | 60-90 °C | 61-77% | |

| Lithium Hydroxide (LiOH) | DMF / Water | 40-50 °C | 95.0% | google.com |

| Sodium Hydroxide (NaOH) | N-Methylpyrrolidone / Water | 40-50 °C | 94.3% | google.com |

| Potassium Carbonate (K₂CO₃) | Acetone / PEG 400 / Water | 30-35 °C | 93% | ajrconline.org |

Alkylation of α-aminonitriles

The alkylation of α-aminonitriles provides a powerful method for constructing complex nitrogen-containing molecules. In the formal synthesis of (–)‐Perhydrohistrionicotoxin, an amphibian alkaloid, the alkylation of an α-aminonitrile derived from (S)‐1‐(1‐phenylethyl)‐piperidine was a key step. researchgate.netresearchgate.net The α-aminonitrile was deprotonated using a strong base like lithium diisopropylamide (LDA) at low temperatures. The resulting anion was then treated with this compound, which acted as the electrophile to install the 4-chlorobutyl side chain. researchgate.netresearchgate.net This step was crucial for building the carbon framework necessary for the subsequent Thorpe-Ziegler cyclization to form the desired aza-spirocycle. researchgate.net

Organometallic Chemistry and Grignard Reagent Formation

This compound can be used to form organometallic reagents, specifically Grignard reagents. The formation occurs selectively at the more reactive carbon-bromine bond. By reacting this compound with magnesium metal, typically in an ether solvent like THF or diethyl ether, 4-chlorobutylmagnesium bromide is formed. usu.eduresearchgate.net

The successful formation and use of this Grignard reagent have been demonstrated. For instance, it has been used in a copper-mediated conjugate addition reaction to a dihydropyridone, which was a key step in the total synthesis of (+/-)-lausbine II. usu.edu The formation of Grignard reagents can sometimes be accompanied by side reactions, such as Wurtz coupling, where the Grignard reagent reacts with another molecule of the alkyl halide. researchgate.net In the case of 4-chlorobutylmagnesium bromide, there is also the potential for intramolecular cyclization to form cyclobutane, although its use in subsequent reactions confirms its viability as a synthetic intermediate. usu.edu

Chemoselectivity in Dihalogenated Substrates

The presence of two different halogen atoms in this compound introduces the concept of chemoselectivity, particularly in reactions where one halogen is more reactive than the other. This is prominently observed in the formation of Grignard reagents. The carbon-halogen bond strength varies in the order C-Cl > C-Br, making the carbon-bromine bond weaker and more susceptible to cleavage.

When this compound reacts with magnesium metal in an anhydrous ether solvent, the Grignard reagent is formed selectively at the carbon atom bonded to the bromine. psu.edu This preferential reaction is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. The result is the formation of (4-chlorobutyl)magnesium bromide, leaving the chloro group intact. psu.edu This chemoselectivity is a crucial aspect of its synthetic utility, allowing the chlorine to be retained as a functional handle for subsequent reactions. This principle is also observed in analogous dihalogenated aromatic systems, where the Grignard reagent forms selectively at the bromo-substituted position.

Table 1: Comparison of Carbon-Halogen Bond Enthalpies

| Bond | Average Bond Enthalpy (kJ/mol) |

|---|---|

| C-Br | 285 |

| C-Cl | 340 |

This data illustrates the weaker nature of the C-Br bond, leading to its preferential reactivity in Grignard formation.

Applications of this compound Derived Grignard Reagents in Organic Synthesis

The Grignard reagent derived from this compound, (4-chlorobutyl)magnesium bromide, is a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a nucleophilic carbon-magnesium bond and a terminal chloroalkane, allows for a variety of subsequent transformations.

One significant application is in the synthesis of complex heterocyclic structures. For instance, (4-chlorobutyl)magnesium bromide has been used in the synthesis of novel fused bicyclic sulfur compounds. psu.edu In these reactions, the Grignard reagent acts as a nucleophile, attacking an electrophilic sulfur-containing ring system. The retained chloro group can then participate in a subsequent intramolecular cyclization to form the final bicyclic product.

Another application involves its use in cross-coupling reactions. For example, it can be employed in Kumada coupling reactions, where the Grignard reagent is coupled with an appropriate aryl or vinyl halide in the presence of a nickel or palladium catalyst. This allows for the introduction of a 4-chlorobutyl chain onto various scaffolds.

Furthermore, the reaction of (4-chlorobutyl)magnesium bromide with electrophiles like dimethylformamide (DMF) can be used to synthesize 5-chloropentanal, demonstrating its utility in the formation of functionalized aldehydes.

Elimination Reactions

This compound, as a primary alkyl halide, can undergo elimination reactions, typically through an E2 (bimolecular elimination) mechanism, especially in the presence of a strong, non-nucleophilic base. docbrown.infoguidechem.com The E2 mechanism is a concerted process where a proton is abstracted from a carbon adjacent to the leaving group (the β-carbon) simultaneously with the departure of the leaving group. libretexts.orglibretexts.org

Given the higher reactivity of the C-Br bond as a leaving group compared to the C-Cl bond, elimination of HBr is the more probable pathway when this compound is treated with a suitable base. The expected major product of such a reaction would be 4-chloro-1-butene. docbrown.info The regioselectivity of this reaction is straightforward as there is only one β-carbon relative to the bromine atom.

Competition between substitution (SN2) and elimination (E2) is a key consideration. The reaction conditions dictate the predominant pathway. The use of a strong, sterically hindered base, such as potassium tert-butoxide, and a higher reaction temperature generally favors elimination over substitution. docbrown.infolibretexts.org Conversely, using a strong, but less hindered, nucleophilic base like sodium hydroxide in an aqueous solution would likely favor the formation of the substitution product, 4-chlorobutan-1-ol. docbrown.info

Table 2: Factors Influencing Substitution vs. Elimination for this compound

| Factor | Favors E2 Elimination | Favors SN2 Substitution |

|---|---|---|

| Base/Nucleophile | Strong, sterically hindered base (e.g., t-BuOK) | Strong, unhindered nucleophile (e.g., NaOH, CN⁻) |

| Solvent | Less polar aprotic solvent | Polar aprotic solvent (e.g., DMSO, acetone) |

| Temperature | Higher temperature | Lower temperature |

Cyclization Reactions

Synthesis of Cyclic Compounds

This compound is a valuable reagent for the synthesis of four-carbon chains, which can then be used to form cyclic compounds. Its dual halogen functionality allows for sequential reactions. Typically, the more reactive bromo group undergoes a nucleophilic substitution first. The remaining chloro group can then act as an electrophilic site for a subsequent intramolecular cyclization. guidechem.com

For example, this compound can be used to alkylate nucleophiles such as amines or the anions of active methylene (B1212753) compounds. The resulting intermediate, which now contains a 4-chlorobutyl substituent, can undergo an intramolecular SN2 reaction to form a five-membered ring. This strategy has been employed in the synthesis of substituted pyrrolidines and piperidines. acs.org In a specific application, it was reacted with allylbenzotriazole in a one-pot sequence with primary amines to produce 2-vinylpiperidines. acs.org

Intramolecular Annulations and Ring Closures

The bifunctional nature of this compound is particularly useful for intramolecular annulation reactions, where a new ring is fused onto an existing molecular framework. This is demonstrated in the synthesis of complex heterocyclic systems like benzotriazepines. cdnsciencepub.comscholaris.ca In these syntheses, a nitrogen atom of a precursor molecule is first alkylated with this compound, taking advantage of the reactive C-Br bond. The resulting intermediate, bearing a 4-chlorobutyl chain, is then induced to cyclize via an intramolecular reaction involving the terminal chlorine atom, leading to the formation of a seven-membered ring fused to a benzene (B151609) ring. cdnsciencepub.comscholaris.ca For instance, the alkylation of a pyrrolo docbrown.infoguidechem.compsu.edudocbrown.infoontosight.aibenzotriazepin-6-one with this compound and potassium tert-butoxide resulted in the formation of a new fused ring system in high yield. cdnsciencepub.com

Palladium-Catalyzed Cyclization in Aromatic Metamorphosis

A sophisticated application of this compound is seen in a multi-step "aromatic metamorphosis" that transforms dibenzothiophenes into triphenylenes, driven by palladium catalysis. scispace.comresearchgate.net This synthetic strategy involves several key steps where this compound plays a crucial role.

The process begins with the 4-chlorobutylation of a dibenzothiophene (B1670422). This reaction forms a sulfonium (B1226848) salt, activating the dibenzothiophene ring system. This is followed by a palladium-catalyzed arylative ring-opening of the sulfonium salt. The resulting terarylyl sulfide (B99878) still contains the 4-chlorobutyl group. An intramolecular SN2 reaction then occurs, where the sulfur atom attacks the terminal carbon bearing the chlorine, forming a new cyclic sulfonium salt. The final step is a palladium-catalyzed intramolecular C-S/C-H coupling, which completes the transformation to the triphenylene (B110318) core. scispace.com This elegant cascade of reactions highlights the utility of this compound in facilitating complex, catalyzed ring-forming and rearrangement processes.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (4-chlorobutyl)magnesium bromide |

| Magnesium |

| 4-chloro-1-butene |

| 4-chlorobutan-1-ol |

| Potassium tert-butoxide |

| Sodium hydroxide |

| Pyrrolidine |

| Piperidine |

| Allylbenzotriazole |

| 2-Vinylpiperidine |

| Benzotriazepine |

| Pyrrolo docbrown.infoguidechem.compsu.edudocbrown.infoontosight.aibenzotriazepin-6-one |

| Dibenzothiophene |

| Triphenylene |

| Dimethylformamide |

| 5-Chloropentanal |

Applications in Advanced Organic Synthesis

Pharmaceutical and Agrochemical Intermediates

1-Bromo-4-chlorobutane is a versatile intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals. mdpi.comambeed.com Its primary function is to act as a four-carbon linker, connecting different molecular fragments through alkylation reactions. The differential reactivity of the bromine and chlorine atoms is pivotal; the more reactive C-Br bond typically reacts first, leaving the C-Cl bond available for a subsequent transformation, a strategy that is heavily exploited in multi-step syntheses.

Synthesis of Drug Molecules with Specific Structures

The unique chemical nature of this compound allows for the precise construction of drug molecules with specific and often complex structures. It is frequently employed to introduce a flexible butyl chain into a target molecule. This linker can be crucial for establishing the correct distance and orientation between different pharmacophores within a single drug molecule, enabling optimal interaction with biological targets like receptors or enzymes. A prime example of this application is its use in synthesizing acridone (B373769) derivatives, which have been investigated for their ability to reverse multidrug resistance in cancer cells. In this context, this compound is used to N-alkylate the acridone core, leading to the formation of a 10-(4-chlorobutyl)acridone intermediate. researchgate.net

Preparation of Novel Spirohydantoin Derivatives

Research into new antiepileptic drugs with potential antidepressant and anxiolytic activities has led to the synthesis of novel hybrid compounds. One such class of molecules incorporates a hydantoin (B18101) core, a fragment found in the antiepileptic drug phenytoin. In the synthesis of these target compounds, a starting 5-(3-methylthiophen-2-yl)hydantoin is alkylated with this compound. This step introduces the four-carbon chain, which is subsequently used to connect to an arylpiperazine moiety, a group known to interact with serotonin (B10506) receptors. ptchm.pl This modular approach allows for the creation of a library of compounds with varying linkers and arylpiperazine substituents to explore structure-activity relationships.

Synthesis of Aripiprazole (B633) and Dehydroaripiprazole

One of the most significant industrial applications of this compound is in the manufacture of the atypical antipsychotic drug aripiprazole and its active metabolite, dehydroaripiprazole. researchgate.netmdpi.com The synthesis prominently features the alkylation of a phenolic hydroxyl group.

In a common synthetic route, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone is reacted with this compound. mdpi.comresearchgate.net Due to the higher reactivity of the C-Br bond, the bromine atom is displaced by the phenoxide, forming the key intermediate 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone. researchgate.netnih.gov This intermediate is then coupled with 1-(2,3-dichlorophenyl)piperazine, where the terminal chlorine is displaced to form the final aripiprazole molecule. researchgate.netmdpi.com A similar strategy is employed for dehydroaripiprazole, starting from 7-hydroxyquinolin-2(1H)-one. mdpi.com Various conditions have been developed for these reactions, including the use of phase transfer catalysts to improve efficiency and yield. mdpi.commdpi.com

| Starting Material | Reagent | Key Intermediate | Final Product | Ref. |

| 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | This compound | 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone | Aripiprazole | mdpi.comresearchgate.net |

| 7-hydroxyquinolin-2(1H)-one | This compound | 7-(4-chlorobutoxy)quinolin-2(1H)-one | Dehydroaripiprazole | mdpi.com |

Synthesis of Flavone (B191248) Derivatives as Antipsychotics

In the quest for new antipsychotic agents, researchers have turned to modifying natural product scaffolds like flavones. A series of novel flavone derivatives have been designed and synthesized as potential multi-receptor atypical antipsychotics. mdpi.comnih.gov The synthetic strategy involves creating hybrid molecules that combine a flavone-like fragment with a heterocyclic or arylpiperazine moiety, mimicking the structures of existing drugs like aripiprazole and risperidone. mdpi.comnih.gov

This compound plays a crucial role in this synthesis by acting as the flexible linker. nih.gov Intermediates such as 7-hydroxy-2,2-dimethylchroman-4-one (B103241) are alkylated with this compound to introduce the essential butoxy chain. mdpi.comresearchgate.net The resulting chloro-terminated intermediate is then coupled with various arylpiperazines or piperidines to generate the final drug candidates. researchgate.netnih.gov One such compound, 7-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butoxy)-2,2-dimethylchroman-4-one, showed a promising antipsychotic profile in preclinical studies. mdpi.comnih.gov Similarly, the natural flavonoid hispidol (B191410) has been modified using this compound to create analogs with potential applications in managing neurodegenerative diseases.

Natural Product Synthesis

The utility of this compound extends to the total synthesis of natural products, where the creation of complex, polycyclic systems is often the central challenge.

Intermediate for Constructing Complex Organic Structures

This compound is a valuable reagent for building complex molecular frameworks found in nature. For example, its di-electrophilic nature is exploited in the synthesis of key precursors for pyrrolizidine (B1209537) and indolizidine alkaloids. In one reported synthesis, butanenitrile is sequentially dialkylated, first with 5-bromo-1-pentene (B141829) and then with this compound, to create a nitrile intermediate bearing both an alkene and a chloroalkyl chain. mdpi.com This intermediate is then transformed into an aldehyde that can undergo a cascade cyclization/cycloaddition reaction to construct complex tricyclic amine systems, which form the core of many natural products. mdpi.com

In another example, the synthesis of a magnolol (B1675913) dimer, designed as a selective peroxisome proliferator-activated receptor γ (PPARγ) agonist, utilizes this compound. researchgate.net Magnolol is a bioactive natural product isolated from magnolia bark. The synthesis involves a lithium-halogen exchange on a protected magnolol monomer followed by the addition of this compound to install the four-carbon linker, which is a key step in building the dimeric structure. researchgate.net

Synthesis of Pyrrolizidine and Indolizidine Derivatives

This compound is instrumental in the synthesis of pyrrolizidine and indolizidine alkaloids, which are classes of nitrogen-containing compounds with significant biological activities. In one approach, butanenitrile undergoes a double alkylation, first with 5-bromo-1-pentene and then with this compound. mdpi.com The resulting product is then reduced to an aldehyde, which, upon reaction with glycine (B1666218) and N-phenylmaleimide, yields an indolizidine derivative. mdpi.com This method highlights the utility of this compound in constructing the core ring systems of these complex natural products. mdpi.com

Another strategy involves the alkylation of isobutyronitrile (B166230) with this compound, followed by reduction, to create key intermediates for the synthesis of both pyrrolizidines and indolizidines through a [3+2] cycloaddition reaction. mdpi.com

Formal Synthesis of Perhydrohistrionicotoxin

The formal synthesis of (-)-Perhydrohistrionicotoxin (PHTX), a potent neurotoxin, utilizes this compound in a key alkylation step. researchgate.net The synthesis begins with the anodic cyanation of (S)-1-(1-phenylethyl)-piperidine to produce an α-aminonitrile. researchgate.netresearchgate.net This intermediate is then alkylated with this compound, a step that is crucial for controlling the absolute configuration of a key stereocenter in the target molecule. researchgate.net The resulting product then undergoes a Thorpe-Ziegler annulation and subsequent hydrolysis and decarboxylation to form the 1-azaspiro researchgate.netresearchgate.netundecane-7-one ring system, a core component of perhydrohistrionicotoxin. researchgate.net

Synthesis of Yaequinolones

Linked Magnolol Dimer Synthesis

In the synthesis of a linked magnolol dimer, a compound with potential as a selective PPARγ agonist, this compound plays a critical role in an alkylation reaction. researchgate.netnih.gov The synthesis involves the reaction of a lithiated species with this compound to yield the desired alkylated product in an excellent 94% yield. nih.gov This step is a key transformation in the preparation of one of the two main fragments required for the final Wittig reaction that forms the linked dimer. tuwien.at

Specialty Chemical Manufacturing

This compound is a key intermediate in the production of a variety of specialty chemicals. ontosight.aiontosight.aidataintelo.com Its ability to participate in nucleophilic substitution reactions makes it a valuable precursor for introducing a four-carbon chain into various molecules. cymitquimica.com This has led to its use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.aiontosight.ai For instance, it is used as a reagent in the synthesis of a novel spirohydantoin derivative that exhibits potent antipsychotic and antidepressant activity. chemicalbook.com

Construction of Complex Carbon Chain Structures

The bifunctional nature of this compound makes it a valuable tool for the construction of complex carbon chain structures. cymitquimica.com The differential reactivity of the bromine and chlorine atoms allows for selective reactions, enabling the stepwise elongation and functionalization of carbon chains. This controlled reactivity is essential in multi-step organic syntheses where precise control over the introduction of functional groups is required.

Reagent for Halogenated Butane (B89635) Derivatives

This compound serves as a versatile starting material for the preparation of other halogenated butane derivatives. faluckinternational.com Through nucleophilic substitution reactions, the bromine or chlorine atom can be replaced with other halogens or functional groups. cymitquimica.com For example, reaction with sodium iodide can be used to synthesize 1-bromo-4-iodobutane (B1596223) or 1-chloro-4-iodobutane, depending on the reaction conditions. This flexibility allows chemists to access a range of butanes with different halogenation patterns for various synthetic applications.

Data Tables

Table 1: Synthetic Applications of this compound

| Application | Role of this compound | Resulting Compound Class/Molecule |

| Synthesis of Pyrrolizidine and Indolizidine Derivatives | Alkylating agent to introduce a four-carbon chain for subsequent cyclization. mdpi.com | Pyrrolizidines and Indolizidines |

| Formal Synthesis of Perhydrohistrionicotoxin | Alkylating agent to set a key stereocenter. researchgate.net | (-)-Perhydrohistrionicotoxin |

| Linked Magnolol Dimer Synthesis | Alkylating agent in the formation of a key intermediate. researchgate.netnih.gov | Linked Magnolol Dimer |

| Specialty Chemical Manufacturing | Intermediate for introducing a butyl group. ontosight.aiontosight.ai | Various pharmaceuticals and agrochemicals |

Computational and Spectroscopic Characterization in Research

Spectroscopic Analysis in Elucidating Reaction Products

Spectroscopic techniques are indispensable for characterizing the products of reactions where 1-bromo-4-chlorobutane is a reactant or an intermediate. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce the structural formula of the resulting compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds. For molecules derived from this compound, both ¹H and ¹³C NMR provide critical information.

In the ¹H NMR spectrum of this compound itself, the protons on the carbon atoms adjacent to the halogen atoms exhibit distinct chemical shifts due to the electronegativity of bromine and chlorine. The methylene (B1212753) protons next to the bromine atom typically appear at a chemical shift of around 3.4 ppm, while those adjacent to the more electronegative chlorine atom are found further downfield at approximately 3.6 ppm. The internal methylene protons produce overlapping multiplets in the 1.8-2.2 ppm region. The splitting patterns of these signals, arising from spin-spin coupling with neighboring protons, provide further confirmation of the connectivity of the carbon chain. brainly.com For instance, the protons on the terminal methyl group (C1) would appear as a triplet due to coupling with the two adjacent protons on C2. brainly.com

When this compound is used in a reaction, such as an alkylation, the resulting product's NMR spectrum will show characteristic changes. For example, if it reacts to form a new C-C bond at the bromine-bearing carbon, the signal around 3.4 ppm will be absent and new signals corresponding to the protons in the newly formed part of the molecule will appear.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its chemical bonds.

The most prominent peaks are associated with the carbon-halogen bonds. The C-Br stretching vibration is typically observed in the range of 550–650 cm⁻¹, while the C-Cl stretch appears at a slightly higher frequency, generally between 600 and 800 cm⁻¹. The presence of these two distinct bands is a key indicator for the presence of both bromo and chloro substituents in the molecule.

Other important absorptions in the IR spectrum of this compound include:

C-H stretching vibrations: These appear in the region of 2845–2975 cm⁻¹. docbrown.info

C-H bending/deformation vibrations: These are found between 1270 and 1470 cm⁻¹. docbrown.info

The absence of strong absorptions in other regions, such as the O-H or N-H stretching regions (typically above 3000 cm⁻¹), can confirm the purity of a sample and the absence of hydroxyl or amine impurities. In reaction analysis, the disappearance of the C-Br or C-Cl stretching bands can signify that a substitution reaction has occurred at that site.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 170 and 172 amu, considering the isotopes of bromine and chlorine). However, the molecular ion peak is often not observed in the 70 eV mass spectrum. cdnsciencepub.com Instead, the spectrum is characterized by fragment ions resulting from the loss of the halogen atoms. For instance, peaks corresponding to the loss of a bromine atom (P-Br) are seen at m/e 173, 171, and 169, while the loss of a chlorine atom (P-Cl) results in peaks at m/e 217, 215, and 213 (in the context of a larger molecule containing the this compound moiety). cdnsciencepub.com Other significant fragments can include those resulting from the cleavage of the carbon-carbon bonds.

When analyzing the products of a reaction involving this compound, mass spectrometry can confirm the incorporation of the butyl chain and the identity of the newly formed compound by determining its molecular weight.

Computational Chemistry Studies

Computational chemistry provides theoretical insights into the electronic structure and properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations have been employed to study various properties of halogenated hydrocarbons, including this compound. aimspress.comacs.orgresearchgate.net These calculations can predict molecular geometries, vibrational frequencies, and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net

For this compound, DFT calculations can determine the energies of these frontier orbitals. Studies on similar halogenated aliphatic hydrocarbons have shown that the LUMO energy is a significant descriptor in quantitative structure-activity relationship (QSAR) models that predict their toxicity. aimspress.comaimspress.com An increase in the LUMO energy has been correlated with a decrease in toxicity. aimspress.com

Theoretical investigations have also explored how the energies of the molecular orbitals are influenced by the nature of the halogen atoms and the length of the alkyl chain. acs.org For instance, both MP2 and B3LYP methods predict that the contribution of the σ*C-Cl molecular orbital to the LUMO decreases as the length of the alkyl chain increases. acs.org

The following table summarizes some of the key spectroscopic and computational data for this compound:

| Property | Value/Range | Technique/Method |

| ¹H NMR Chemical Shift (CH₂Cl) | ~3.6 ppm | NMR Spectroscopy |

| ¹H NMR Chemical Shift (CH₂Br) | ~3.4 ppm | NMR Spectroscopy |

| IR Absorption (C-Cl stretch) | 600–800 cm⁻¹ | IR Spectroscopy |

| IR Absorption (C-Br stretch) | 550–650 cm⁻¹ | IR Spectroscopy |

| LUMO Energy | Descriptor in QSAR models | DFT Calculations |

| HOMO-LUMO Gap | Indicator of kinetic stability | DFT Calculations |

Energy Gap (Egap) and Electronic Properties